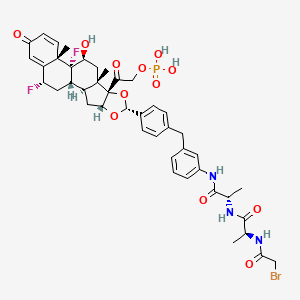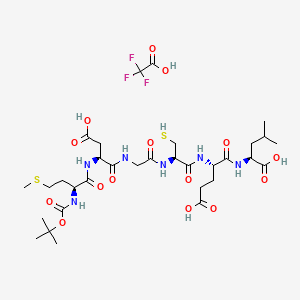
Box5 (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Box5 (TFA) is a potent antagonist of Wnt5a, a protein involved in various cellular processes including cell migration and calcium release. Box5 (TFA) inhibits Wnt5a signaling and has shown potential in melanoma research .
Métodos De Preparación
Box5 (TFA) is synthesized through custom peptide synthesis. The compound is derived from Wnt5a and is a hexapeptide with the sequence t-Boc-Met-Asp-Gly-Cys-Glu-Leu . The synthesis involves the protection of the amine group using tert-butoxycarbonyl (Boc) and subsequent deprotection using trifluoroacetic acid (TFA) . The industrial production methods involve solid-phase peptide synthesis, where the peptide is assembled on a resin and then cleaved using TFA .
Análisis De Reacciones Químicas
Box5 (TFA) undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for Box5 (TFA) due to its stable peptide structure.
Substitution: The compound can undergo substitution reactions, particularly at the amine and carboxyl groups. Common reagents used in these reactions include TFA for deprotection and various oxidizing agents for oxidation reactions
Aplicaciones Científicas De Investigación
Box5 (TFA) has several scientific research applications:
Chemistry: Used as a tool to study Wnt5a signaling pathways.
Biology: Inhibits cell migration and calcium release, making it useful in cellular biology studies.
Medicine: Shows potential in melanoma research by inhibiting Wnt5a-mediated pathways
Industry: Utilized in the synthesis of bioactive peptides and as a research tool in drug development
Mecanismo De Acción
Box5 (TFA) exerts its effects by antagonizing Wnt5a. It inhibits Wnt5a signaling, which in turn inhibits Wnt5a-mediated calcium release and cell migration. The molecular targets include the Wnt5a protein and its associated signaling pathways .
Comparación Con Compuestos Similares
Box5 (TFA) is unique due to its specific antagonistic action on Wnt5a. Similar compounds include:
Box5: Another form of the compound without the TFA group.
Wnt5a-derived peptides: Other peptides derived from Wnt5a with varying sequences and functions
Box5 (TFA) stands out due to its high potency and specificity in inhibiting Wnt5a signaling, making it a valuable tool in research applications .
Propiedades
Fórmula molecular |
C32H51F3N6O15S2 |
|---|---|
Peso molecular |
880.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H50N6O13S2.C2HF3O2/c1-15(2)11-19(28(46)47)35-25(43)16(7-8-22(38)39)33-27(45)20(14-50)32-21(37)13-31-24(42)18(12-23(40)41)34-26(44)17(9-10-51-6)36-29(48)49-30(3,4)5;3-2(4,5)1(6)7/h15-20,50H,7-14H2,1-6H3,(H,31,42)(H,32,37)(H,33,45)(H,34,44)(H,35,43)(H,36,48)(H,38,39)(H,40,41)(H,46,47);(H,6,7)/t16-,17-,18-,19-,20-;/m0./s1 |
Clave InChI |
CJJYMBDLHOASBT-HCDNWCCTSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)
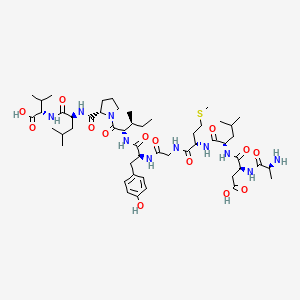
![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)

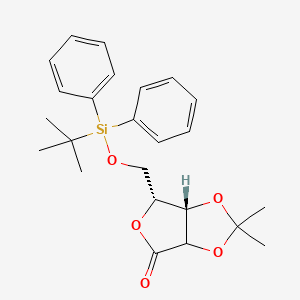
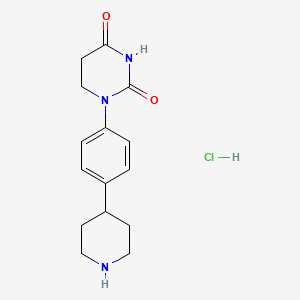
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
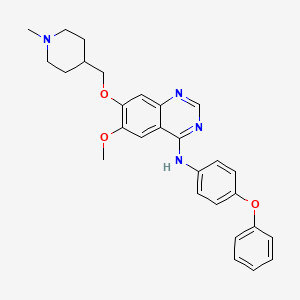
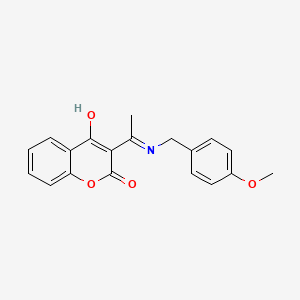
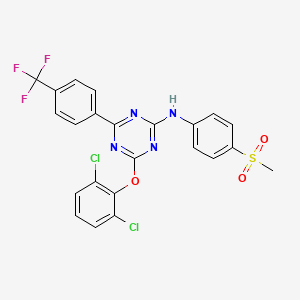
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
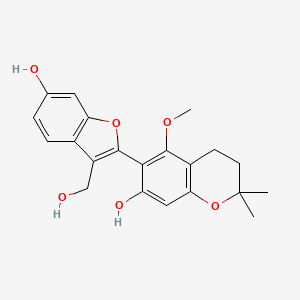
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)
